

# Comprehensive Characterization Guide: Phenyl 2-[(4-nitrobenzyl)oxy]benzoate[1]

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## Compound of Interest

**Compound Name:** *phenyl 2-[(4-nitrobenzyl)oxy]benzoate*

**Cat. No.:** B5824890

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## Executive Summary

**Phenyl 2-[(4-nitrobenzyl)oxy]benzoate** is a functionalized aromatic ester derived from the etherification of phenyl salicylate.[1] While often utilized as a mesogenic core in liquid crystal research or as a photocleavable intermediate in medicinal chemistry, its specific thermodynamic data is frequently absent from standard commodity databases.[1]

This guide provides a predictive physicochemical profile based on structural analogs and details the authoritative experimental protocols required to empirically determine its melting point (MP) and boiling point (BP) with high precision.[1]

## Part 1: Physicochemical Profile & Predictive Analysis

In the absence of a verified experimental literature value, we apply Group Contribution Theory to estimate the thermodynamic phase transitions.[1] This approach synthesizes data from the parent scaffold (Phenyl Salicylate) and the substituent effects (4-Nitrobenzyl group).[1]

### 1. Structural Decomposition

- Core Scaffold: Phenyl Salicylate (Salol).[1][2][3][4]

- Experimental MP: 41–43 °C.[1][2][4]
- Feature: Possesses a strong intramolecular hydrogen bond (–OH[1] ... O=C), which typically lowers the melting point by reducing intermolecular lattice forces.[1]
- Modification: O-Alkylation with a 4-Nitrobenzyl moiety.[1]
  - Effect 1 (H-Bonding): Removes the intramolecular hydrogen bond, freeing the carbonyl oxygen to accept intermolecular dipole interactions.[1]
  - Effect 2 (Sterics & Polarity): The nitro group is highly polar and planar, facilitating strong -  
stacking and dipole-dipole interactions, which significantly increases lattice energy.[1]

## 2. Estimated Thermodynamic Values

Property	Predicted Range	Rationale
Melting Point (MP)	95 °C – 115 °C	The removal of the internal H-bond and addition of the rigid, polar nitrobenzyl group typically raises MP by 50–70°C relative to the Salol parent (43°C).[1]
Boiling Point (BP)	> 400 °C (Decomposes)	Esters of this molecular weight (~349 g/mol ) generally boil above 350°C. The nitro group introduces significant thermal instability, making decomposition likely before atmospheric boiling.[1]
Physical State	Crystalline Solid	Likely pale yellow needles or prisms due to the nitrochromophore.[1]

“

*Critical Insight: Do not attempt to determine the atmospheric boiling point using simple distillation. The compound will likely undergo thermal degradation (decarboxylation or ether cleavage) before reaching its boiling plateau.[1]*

## Part 2: Experimental Determination Protocols

To validate the theoretical estimates, the following self-validating protocols must be employed. These methods prioritize sample integrity and data reproducibility.[1]

### Protocol A: Synthesis for Standard Generation

Before characterization, ensure the analyte is authentic.[1]

- Reaction: Williamson Ether Synthesis.[1]
  - Reagents: Phenyl salicylate (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq),  
(anhydrous, 1.5 eq).[1]
  - Solvent: DMF or Acetone (Reflux).[1]
  - Purification: Recrystallization from Ethanol/Ethyl Acetate (9:1) is recommended to remove unreacted Salol, which would depress the observed MP.[1]

### Protocol B: Melting Point Determination (DSC)

Standard capillary methods are prone to operator error.[1] Differential Scanning Calorimetry (DSC) is the required standard for pharmaceutical-grade data.[1]

- Calibration: Calibrate DSC using Indium ( ) and Zinc standards.
- Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

- Run Parameters:
  - Cycle 1: Heat from 25°C to 150°C at 10°C/min (erase thermal history).
  - Cool: Cool to 0°C at 10°C/min.
  - Cycle 2: Heat from 0°C to 160°C at 5°C/min.
- Data Extraction: Record the Onset Temperature ( ) of the endothermic melting peak from Cycle 2. This is the thermodynamic melting point.[1]

### Protocol C: Boiling Point & Stability (TGA)

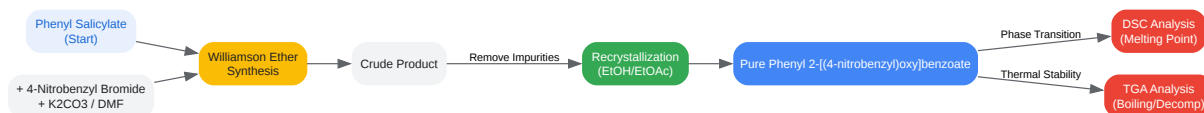
Since atmospheric boiling is risky, use Thermogravimetric Analysis (TGA).[1]

- Setup: Load 5–10 mg into a platinum or ceramic crucible.
- Purge Gas: Nitrogen ( ) at 50 mL/min to prevent oxidation.
- Ramp: Heat from 40°C to 500°C at 10°C/min.
- Analysis:
  - Identify the temperature at 5% mass loss ( ).[1]
  - If occurs before the calculated boiling endotherm, the compound is thermally unstable and has no accessible atmospheric boiling point.[1]

## Part 3: Visualization of Workflows

### Figure 1: Synthesis & Characterization Logic

The following diagram outlines the pathway from raw materials to validated thermodynamic data.



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Caption: Workflow for the synthesis, purification, and thermodynamic characterization of the target ether.

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